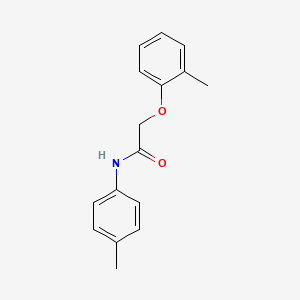

![molecular formula C17H23N3O2 B5577153 3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)

3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is of interest due to its structural features, incorporating both imidazole and benzamide groups. These features suggest potential for varied biological activity and chemical reactivity, warranting detailed study.

Synthesis Analysis

The synthesis of imidazolylbenzamides, including structures analogous to our compound of interest, involves multi-step synthetic pathways. Morgan et al. (1990) describe the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, highlighting the viability of the 1H-imidazol-1-yl moiety as a replacement for other functional groups to produce electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Molecular Structure Analysis

Wang, Shen, and Sun (2009) detailed the synthesis, characterization, and reactivity of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives, providing insights into the molecular structures via X-ray diffraction, which helps understand the structural aspects of similar compounds (Wang, Shen, & Sun, 2009).

Chemical Reactions and Properties

Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which shares structural similarities with our compound of interest, shedding light on its chemical stability and reactivity in biological systems (Kim et al., 2008).

Physical Properties Analysis

Patel and Patel (2010) synthesized and evaluated the antibacterial and antifungal activities of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, which help in understanding the physical properties like solubility and stability of similar compounds (Patel & Patel, 2010).

Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity in Cardiac Research

The compound is notable for its role in cardiac electrophysiological research. A study explored various N-substituted imidazolylbenzamides for their potency in vitro, demonstrating that compounds with a 1H-imidazol-1-yl moiety, similar to the one , can be effective in producing class III electrophysiological activity. This is significant for the development of treatments for arrhythmias (Morgan et al., 1990).

Pharmacokinetics and Anti-Fibrosis Potential

In the realm of pharmacokinetics and anti-fibrosis, a derivative of this compound, specifically 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, has been investigated for its role as an ALK5 inhibitor. This compound showed promise in suppressing renal and hepatic fibrosis and had notable anti-metastatic effects in a breast cancer mouse model. Its pharmacokinetics revealed significant oral bioavailability and tissue distribution, particularly in the liver, kidneys, and lungs (Kim et al., 2008).

TNF-alpha Converting Enzyme Inhibition

A study highlighted the synthesis of novel ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides, which showed effectiveness as inhibitors of TNF-alpha Converting Enzyme (TACE). These compounds were observed to be potent in suppressing LPS-induced TNF-alpha in human whole blood and displayed excellent oral bioavailability (Ott et al., 2008).

Molecular Docking and Adsorption Studies

The compound and its derivatives are also studied in the context of molecular docking and adsorption. One study conducted conformational analysis and quantum descriptor analysis on imidazole derivatives, including interaction with graphene, highlighting their potential in various chemical applications (Kumar et al., 2020).

Anticorrosion and Antimicrobial Activities

Research on similar imidazole derivatives has explored their potential in anticorrosion and antimicrobial applications. For instance, imidazolium ionic liquids, a category under which our compound falls, have shown significant anticorrosion properties and antimicrobial activities, indicating their versatility in industrial and medical fields (Cai et al., 2012).

Eigenschaften

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,22)8-6-13-4-3-5-14(10-13)16(21)19-9-7-15-11-18-12-20-15/h3-5,10-12,22H,6-9H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZMQRGBRSNFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NCCC2=CN=CN2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-4-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577074.png)

![3-({[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine](/img/structure/B5577082.png)

![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5577090.png)

![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)

![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)

![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)

![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)

![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)